molecular formula C13H16O4S2 B093578 3,3'-(Benzylidenedithio)dipropanoic acid CAS No. 1030-02-0

3,3'-(Benzylidenedithio)dipropanoic acid

Cat. No.: B093578
CAS No.: 1030-02-0
M. Wt: 300.4 g/mol
InChI Key: KSXRJLUOKLRLEN-UHFFFAOYSA-N
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Description

3,3'-(Benzylidenedithio)dipropanoic acid is a sulfur-containing organic compound characterized by a benzylidene group bridging two dithiol-linked propanoic acid moieties. This structure confers unique chemical properties, such as redox activity due to the disulfide bond and coordination capabilities via the carboxylic acid groups. Applications span biochemical research (e.g., cysteine analysis) and materials science (e.g., nanocarrier functionalization) .

Properties

CAS No.

1030-02-0

Molecular Formula

C13H16O4S2

Molecular Weight

300.4 g/mol

IUPAC Name

3-[2-carboxyethylsulfanyl(phenyl)methyl]sulfanylpropanoic acid

InChI

InChI=1S/C13H16O4S2/c14-11(15)6-8-18-13(19-9-7-12(16)17)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)(H,16,17)

InChI Key

KSXRJLUOKLRLEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O

Other CAS No.

1030-02-0

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs
Table 1: Structural Comparison of Dipropanoic Acid Derivatives
Compound Name Bridge Structure Functional Groups Key Applications Reference
3,3'-(Benzylidenedithio)dipropanoic acid Benzylidene + disulfide -COOH, -S-S- Metal chelation, drug delivery
3,3’-(Ethene-1,2-diylbis(sulfanediyl))dipropanoic acid Ethene + disulfide -COOH, -S-S- Nanocarrier synthesis
3,3'-Dithiodipropanoic acid (DTDPA) Disulfide only -COOH, -S-S- Cysteine quantification
3,3'-(Pyrazine-2,5-diyl)dipropanoic acid Pyrazine ring -COOH, aromatic N-heterocycle Life sciences research
3,3'-(Benzo[1,2-d:5,4-d']bis(thiazole)-diyl)dipropanoic acid Benzobisthiazole -COOH, thiazole rings HDAC6 inhibition

Key Observations :

  • Redox Activity : The disulfide bridge in benzylidenedithio and DTDPA enables reversible S-S bond cleavage, critical for responsive drug delivery systems .
  • Aromatic vs. Aliphatic Bridges : Benzylidene and pyrazine derivatives exhibit enhanced π-π stacking for material stability, whereas ethene bridges prioritize flexibility .
  • Biochemical Interactions : The benzobisthiazole derivative (PDB 6CE6) binds HDAC6 via carboxylate-metal coordination, a property shared with benzylidenedithio analogs .
Functional Analogs
Table 2: Metal Binding Properties of Thiourea-Dipropanoic Acid Derivatives
Compound (Isomer) Metal Ions Bound (Ka, M<sup>−1</sup>) Selectivity Notes Reference
Bis-thiourea 1A (α-alanine) Ag<sup>+</sup> (1.2×10<sup>4</sup>), Cu<sup>2+</sup> (9.8×10<sup>3</sup>) Prefers soft acids (Ag<sup>+</sup>, Hg<sup>2+</sup>)
Bis-thiourea 1B (β-alanine) Fe<sup>3+</sup> (8.5×10<sup>3</sup>), Pb<sup>2+</sup> (7.1×10<sup>3</sup>) Binds hard acids (Fe<sup>3+</sup>) via -COOH

Comparison with 3,3'-(Benzylidenedithio)dipropanoic Acid:

  • Soft Acid Binding : The disulfide group in benzylidenedithio analogs likely enhances affinity for soft acids (e.g., Ag<sup>+</sup>), akin to bis-thiourea 1A .
  • Hard Acid Interactions : Carboxylic acid groups enable coordination with hard acids (e.g., Fe<sup>3+</sup>), similar to bis-thiourea 1B .
Physicochemical Properties
Table 3: Physical and Analytical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Purity (HPLC) Solubility Reference
3,3'-(Benzylidenedithio)dipropanoic acid ~328 (estimated) Not reported Not reported Polar solvents
DTDPA 210.27 155–158 >99% Water, ethanol
L,L-Dityrosine (HY-101552A) 360.36 Not reported 99.8% DMSO, aqueous

Key Findings :

  • Thermal Stability : DTDPA’s higher melting point (155–158°C) vs. benzylidenedithio analogs suggests stronger intermolecular forces in the absence of bulky aromatic groups .
  • Solubility : Carboxylic acid groups in all compounds confer water solubility, critical for biomedical applications .

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